4-Propylbenzonitrile

Description

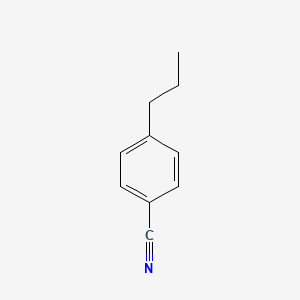

4-Propylbenzonitrile (IUPAC name: 4-n-propylbenzonitrile) is an aromatic nitrile compound featuring a propyl group substituted at the para position of the benzene ring. Its molecular formula is C₁₀H₁₁N, with a molecular weight of 145.20 g/mol. This compound is part of the alkylbenzonitrile family, which serves as critical precursors for liquid crystal materials and pharmaceutical intermediates .

Structure

3D Structure

Properties

IUPAC Name |

4-propylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIAAGNBEHLVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509668 | |

| Record name | 4-Propylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60484-66-4 | |

| Record name | 4-Propylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

- Aldoxime Formation : 4-Propylbenzaldehyde reacts with hydroxylamine hydrochloride in TFE at room temperature, forming the corresponding aldoxime.

- Dehydration : The aldoxime undergoes base-mediated dehydration with Cs₂CO₃, yielding this compound. The reaction proceeds at ambient temperature, eliminating the need for transition-metal catalysts or high-pressure equipment.

Optimized Parameters :

- Solvent: Trifluoroethanol (TFE), which enhances reaction kinetics via polar activation.

- Base: Cs₂CO₃ (1.5 equivalents) for efficient deprotonation.

- Reaction Time: 24 hours for complete conversion.

This method achieves a purity of 99.5% after recrystallization, with yields comparable to traditional ammoxidation routes. Its mild conditions make it particularly suitable for heat-sensitive substrates.

Characterization and Analytical Data

The structural integrity of this compound is confirmed through spectroscopic and chromatographic analyses. Key data from recent studies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 8.4 Hz, 2H, aromatic H), 7.53 (d, J = 8.4 Hz, 2H, aromatic H), 2.63 (t, J = 7.6 Hz, 2H, CH₂ adjacent to benzene), 1.66 (sextet, J = 7.6 Hz, 2H, CH₂), 0.95 (t, J = 7.6 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 153.58 (CN), 142.34 (C-1 aromatic), 118.99 (C-3/C-5 aromatic), 109.47 (C-4), 106.72 (C-2/C-6 aromatic), 61.05 (CH₂), 56.41 (CH₂), 22.15 (CH₃).

Infrared (IR) Spectroscopy

Purity Analysis

- Gas chromatography (GC) purity: ≥99.5%.

Chemical Reactions Analysis

Types of Reactions

4-Propylbenzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the nitrile group to other functional groups such as amides or acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Amides, acids, and esters.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

4-Propylbenzonitrile serves as an important intermediate in organic synthesis. It is often used to produce more complex organic compounds, including pharmaceuticals and agrochemicals. Its nitrile functional group allows for further reactions such as hydrolysis to yield carboxylic acids or amines.

Biological Studies

Research has indicated that this compound may have potential biological activities. Studies have explored its interactions with various biomolecules, which could lead to the development of novel therapeutic agents. For instance, its role as a substrate or inhibitor in enzymatic reactions presents opportunities for drug discovery.

Material Science

In material science, this compound is being investigated for its properties as a solvent or additive in polymer formulations. Its chemical stability and ability to dissolve various compounds make it suitable for use in coatings and adhesives.

Case Study 1: Pharmaceutical Development

A recent study demonstrated the utility of this compound in synthesizing novel anti-inflammatory agents. The compound was used as a precursor for synthesizing derivatives that exhibited enhanced activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Agrochemical Applications

In agrochemical research, this compound has been evaluated for its efficacy as a pesticide formulation component. Field trials showed that formulations containing this compound resulted in improved pest control compared to standard formulations .

Mechanism of Action

The mechanism of action of 4-Propylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Key Physical Properties :

The compound is synthesized via alkylation or cyanation reactions, with purity optimized for industrial applications. Its linear propyl chain contributes to liquid crystalline behavior, making it valuable in display technologies.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-Propylbenzonitrile with alkyl- and cyclohexyl-substituted analogs:

Key Observations :

- Alkyl Chain Length : Increasing alkyl chain length (ethyl → pentyl) elevates molecular weight and typically enhances thermal stability, critical for liquid crystal applications. The boiling point of 4-n-Propylbenzonitrile (227°C) reflects moderate volatility compared to shorter-chain analogs .

- Cyclohexyl vs. Alkyl Substituents : Cyclohexyl derivatives (e.g., 4-(trans-4-Pentylcyclohexyl)benzonitrile) exhibit higher molecular weights (255.40 g/mol) and rigid structures, improving mesophase stability in liquid crystals but reducing solubility in polar solvents .

Biological Activity

4-Propylbenzonitrile (4-PBN) is an organic compound with the formula C10H11N, classified as a nitrile. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and its interactions with various biological systems. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound is characterized by a propyl group attached to the para position of a benzonitrile moiety. The structure can be represented as follows:

This structural arrangement influences its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The nitrile functional group allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of enzymes and receptors. Research indicates that compounds with similar structures may exhibit anti-inflammatory, anticancer, and neuroprotective properties.

Key Mechanisms:

- Receptor Agonism : 4-PBN may act as an agonist for certain receptors involved in inflammatory pathways, potentially modulating immune responses.

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways, contributing to its pharmacological effects.

Research Findings

Recent studies have investigated the biological effects of this compound in various contexts:

- Anti-inflammatory Effects : In vitro studies suggest that 4-PBN can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

- Anticancer Activity : Preliminary research has shown that 4-PBN exhibits cytotoxic effects against certain cancer cell lines. For instance, IC50 values were assessed against various tumor cell lines, revealing significant inhibition at micromolar concentrations .

- Neuroprotective Properties : Investigations into neuroprotection have indicated that 4-PBN may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative conditions .

Case Study 1: Anti-inflammatory Activity

A study focused on the effects of 4-PBN on macrophage activation revealed that treatment with the compound significantly decreased the secretion of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a promising role for 4-PBN in managing inflammatory diseases.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| 4-PBN | 150 | 100 |

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In a cytotoxicity assay using breast cancer (MCF-7) and lung cancer (A549) cell lines, 4-PBN demonstrated notable inhibitory effects. The results indicated an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for A549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Propylbenzonitrile, and how can researchers validate the purity of the product?

- Methodology :

- Synthesis : Typical routes involve nucleophilic substitution or cyanation reactions. For example, coupling a propyl-substituted aryl halide with a cyanide source (e.g., CuCN or NaCN) under controlled conditions. Reaction optimization may require varying solvents (e.g., DMF or DMSO) and temperatures (80–120°C) to improve yield .

- Purity Validation : Use HPLC or GC-MS to assess purity (>98% is typical for research-grade compounds). Cross-reference melting points (if crystalline) with literature data. For novel derivatives, elemental analysis (CHNS) confirms stoichiometric consistency .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : Analyze and NMR spectra to confirm the propyl chain integration (e.g., triplet for CH-CH-CH-) and nitrile resonance (~110-120 ppm in ). Compare with analogous benzonitrile derivatives (e.g., 4-Methoxybenzonitrile ).

- IR : Identify the C≡N stretch (~2220–2240 cm) and aromatic C-H stretches (~3000–3100 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent contamination .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts). Use databases like PubChem or Reaxys to verify known analogs .

- Dynamic Effects : For ambiguous NMR splitting, variable-temperature NMR can clarify conformational dynamics (e.g., propyl chain rotation) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in stereochemistry or substituent positioning .

Q. What strategies optimize reaction conditions for synthesizing this compound with high regioselectivity?

- Methodology :

- Catalyst Screening : Test palladium or copper catalysts (e.g., Pd(OAc), CuI) to enhance coupling efficiency in cyanation reactions. Monitor regioselectivity via LC-MS .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) often improve reaction rates, while additives like KPO may reduce side products .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitrile formation in real time, enabling rapid adjustment of parameters .

Q. How can researchers assess the environmental impact of this compound during disposal?

- Methodology :

- Ecotoxicity Screening : Conduct in silico modeling (e.g., QSAR) to predict biodegradability and toxicity. For lab-scale quantities, incineration via licensed hazardous waste facilities is recommended .

- Bioaccumulation Potential : Evaluate logP values (estimated via ChemSpider ) to assess lipid solubility and environmental persistence .

Data Contradiction Analysis

Q. What steps should be taken if experimental melting points deviate from literature values for this compound?

- Methodology :

- Purification : Recrystallize the compound using a solvent pair (e.g., ethanol/water) to remove impurities affecting melting behavior .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms, which may exhibit distinct melting points .

- Literature Cross-Check : Verify cited data sources for potential errors (e.g., unreported solvent of crystallization) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.